- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitorsPhytochemistry (Elsevier), 2013, 96, 132-147,
Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)
24393-49-5 structure
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- ethyl 3-(4-methylphenyl)prop-2-enoate
- Ethyl (E)-3-(p-methylphenyl)-2-propenoate
- Ethyl (E)-p-methylcinnamate
- Ethyl (E)-3-(4-methylphenyl)-2-propenoate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- 4-Methylcinnamic acid ethyl ester
- 20511-20-0
- GS-6767
- H10135
- MFCD00182491
- DB-360283
- (E)-Ethyl 3-(p-tolyl)acrylate
- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
- Ethyl 4-methylcinnamate
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
- (E)-Ethyl3-(p-tolyl)acrylate
- (E)-ethyl 3-p-tolylacrylate
- A12244
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
- Ethyl 3-(4-methylphenyl)propenoate
- ethyl (E)-3-(4-methylphenyl)prop-2-enoate
- AKOS006242257
- (E)-3-(p-tolyl)-acrylic acid ethyl ester
- AC-6964
- Ethyl 3-(p-tolyl)acrylate
- EN300-1453819
- 24393-49-5
- ethyl 3-(4-methylphenyl)acrylate
- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
- NSC-338436
- CHEMBL4065028
- Ethyl-4-methyl cinnamate
- Cinnamic acid, p-methyl-, ethyl ester
- NSC338436
- (e)-ethyl 3-(4-methylphenyl)acrylate
- ethyl p-methylcinnamate
- Z54083206
- SCHEMBL1894062
- Ethyl (e)-4-methylcinnamate
- CS-0308791
- EN300-132635
- +Expand
-
- IMKVSWPEZCELRM-CMDGGOBGSA-N
- InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
- CCOC(=O)/C=C/C1=CC=C(C)C=C1
Computed Properties
- 190.09942
- 0
- 2
- 4
- 190.099379685g/mol
- 14
- 200
- 0
- 0
- 0
- 1
- 0
- 1
- 3.4
- 26.3Ų
Experimental Properties
- 26.3
- Very slightly soluble (0.3 g/l) (25 º C),
- 1.038±0.06 g/cm3 (20 ºC 760 Torr),
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Price
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Reference
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl DiazoacetateJournal of Organic Chemistry, 2003, 68(9), 3714-3717,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Reference
- Systematic Study on the Catalytic Arsa-Wittig ReactionChemistry - A European Journal, 2020, 26(59), 13400-13407,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Reference
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of AlkynesOrganic Letters, 2019, 21(5), 1412-1416,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Reference
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated EstersChemCatChem, 2014, 6(3), 749-752,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Reference
- Silica gel-mediated organic reactions under organic solvent-free conditionsMolecules, 2012, 17, 11469-11483,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Reference
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted estersChemistry Letters, 2009, 38(8), 832-833,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Reference
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig ReactionJournal of Organic Chemistry, 2020, 85(22), 14684-14696,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Reference
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocolTetrahedron Letters, 2016, 57(33), 3773-3775,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched TetrahydropyridazinesOrganic Letters, 2023, 25(29), 5470-5475,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/EstersJournal of Organic Chemistry, 2022, 87(12), 7905-7918,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazineJournal of Organic Chemistry, 2020, 85(10), 6535-6550,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivativesTetrahedron, 2020, 76(15),,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyranOrganic Letters, 2018, 20(17), 5163-5166,
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-chloroacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- p-tolyl-propynoic acid ethyl ester
- 4-Methylbenzyl alcohol
- Triethyl phosphonoacetate
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:24393-49-5)
XU NV SHI
15221998634
1986399151@qq.com
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Related Literature
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1. Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†Kangcai Wang,Tianlin Liu,Yuji Liu,Xin Tian,Jie Sun,Qinghua Zhang CrystEngComm, 2016,18, 8301-8308
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Robert A. Evarestov,Alexander Platonenko,Denis Gryaznov,Yuri F. Zhukovskii Phys. Chem. Chem. Phys., 2017,19, 25245-25251
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Siqi Zhang,Xiao Ma,Hailong Yu,Jianhui Liu,Lihua Zhang,Guangyao Wang,Junwei Ye,Guiling Ning Dalton Trans., 2022,51, 6673-6681
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Nicola Peruffo,Gabriel Gil,Fabrizio Mancin Nanoscale, 2021,13, 6005-6015
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Torranin Chairuangsri,Hiroki Kurata,Ai-shui Yu RSC Adv., 2022,12, 14621-14630
Recommended suppliers
Amadis Chemical Company Limited
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
99%
25g
745.0